molecular formula C20H21ClN2O3S B12269223 2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

Cat. No.: B12269223
M. Wt: 404.9 g/mol
InChI Key: HZQXFEUPFIXFSH-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a cyclopentylmethyl group attached to a benzothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves multiple steps. One common route starts with the chlorination of 2-methylphenyl compounds, followed by the introduction of the cyclopentylmethyl group through alkylation reactions. The final step involves the formation of the benzothiadiazine ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiadiazine core.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methyl-2H-isothiazol-3-one: This compound shares the chlorinated phenyl group but differs in its core structure.

    1-(5-Chloro-2-methylphenyl)piperazine: Similar in having a chlorinated phenyl group, but with a piperazine ring instead of a benzothiadiazine core.

Uniqueness

2-(5-Chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is unique due to its specific combination of functional groups and its benzothiadiazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H21ClN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-(cyclopentylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C20H21ClN2O3S/c1-14-10-11-16(21)12-18(14)23-20(24)22(13-15-6-2-3-7-15)17-8-4-5-9-19(17)27(23,25)26/h4-5,8-12,15H,2-3,6-7,13H2,1H3

InChI Key

HZQXFEUPFIXFSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCC4

Origin of Product

United States

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